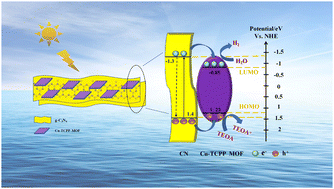The synthesis of Cu-TCPP MOF/g-C3N4 heterojunctions as efficient photocatalysts for hydrogen generation
New Journal of Chemistry Pub Date: 2023-10-25 DOI: 10.1039/D3NJ04078J
Abstract
Semiconductor photocatalysis is a potential solution to meet energy needs with green and inexhaustible solar energy. However, designing efficient and stable photocatalysts is a challenging task due to the limited ability to effectively separate electrons and holes. In this paper, by using a straightforward ethanol dispersion technique, we were able to combine ultrathin layered Cu-TCPP MOFs with g-C3N4 nanosheets, resulting in the creation of an extremely effective nano-composite photocatalyst with exceptional UV-vis activity. CT/CN heterojunctions displayed remarkable photocatalytic efficacy for the production of H2, with 3CT/CN showcasing a five-fold enhancement in photoactivity as compared to the unadorned g-C3N4. Based on the results of photoluminescence spectroscopy, electrochemical impedance spectroscopy, and electrochemical reduction, the considerably improved charge transfer and separation, together with the possible catalytic capability of uniformly distributed metal nodes in Cu-TCPP, are believed to be the underlying reason for the observed exceptional photoactivity. After thorough analysis, a potential process for charge transfer and segregation between g-C3N4 and Cu-TCPP has been suggested.


Recommended Literature
- [1] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [2] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [3] Mesoscopic simulations of hydrophilic cross-linked polycarbonate polyurethane networks: structure and morphology†
- [4] Back cover
- [5] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [6] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [7] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [8] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†
- [9] Design synthesis and photocatalytic activity of a novel lilac-like silver-vanadate hybrid solid based on dicyclic rings of [V4O12]4− with {Ag7}7+ cluster†
- [10] Domino transformation of isoxazoles to 2,4-dicarbonylpyrroles under Fe/Ni relay catalysis†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 101713-87-5
-
CAS no.: 107016-79-5
-
CAS no.: 11100-24-6
-
CAS no.: 108561-00-8









